methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzopyran, cyclopenta[b]thiophene, and carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, followed by reactions with hydrazine and phenylhydrazine . The reaction conditions often require the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy
Uniqueness
Methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of benzopyran and cyclopenta[b]thiophene moieties, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-30-25(29)21-18-8-5-9-20(18)32-23(21)26-22(27)15-10-11-17-16(12-15)13-19(31-24(17)28)14-6-3-2-4-7-14/h2-4,6-7,10-12,19H,5,8-9,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXVBHRMDAERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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